molecular formula C15H11BrFN3O4S B3676677 5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B3676677
M. Wt: 428.2 g/mol
InChI Key: LEQOFENYKIKZDB-UHFFFAOYSA-N
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Description

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-fluoro-3-nitroaniline in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-4-fluoro-2-nitrobenzamide
  • 5-bromo-2-methoxybenzamide
  • 4-fluoro-3-nitrophenylcarbamothioyl derivatives

Uniqueness

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the nitro and carbamothioyl groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O4S/c1-24-13-5-2-8(16)6-10(13)14(21)19-15(25)18-9-3-4-11(17)12(7-9)20(22)23/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQOFENYKIKZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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